molecular formula C18H20N4 B14904387 6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile

6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile

Cat. No.: B14904387
M. Wt: 292.4 g/mol
InChI Key: FOHZEYYBQOGBDX-UHFFFAOYSA-N
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Description

6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile is a chemical compound with the molecular formula C18H20N4 It features a benzyl group attached to a diazepane ring, which is further connected to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles.

    Benzylation: The diazepane ring is then benzylated using benzyl halides under basic conditions.

    Nicotinonitrile Attachment: The benzylated diazepane is reacted with nicotinonitrile derivatives under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or nicotinonitrile moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzyl or diazepane rings.

    Reduction: Reduced forms of the nicotinonitrile moiety.

    Substitution: Substituted benzyl or nicotinonitrile derivatives.

Scientific Research Applications

6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new therapeutic agents.

    Materials Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its interactions with biological targets and potential biological activity.

    Industrial Chemistry: Employed in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The benzyl and diazepane moieties may interact with enzymes or receptors, modulating their activity. The nicotinonitrile group can participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-(1,4-Diazepan-1-yl)nicotinonitrile: Lacks the benzyl group, resulting in different chemical and biological properties.

    1-Benzyl-1,4-diazepan-6-yl)methanol: Contains a hydroxyl group instead of the nicotinonitrile moiety.

Uniqueness

6-(4-Benzyl-1,4-diazepan-1-yl)nicotinonitrile is unique due to the presence of both the benzyl and nicotinonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

6-(4-benzyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H20N4/c19-13-17-7-8-18(20-14-17)22-10-4-9-21(11-12-22)15-16-5-2-1-3-6-16/h1-3,5-8,14H,4,9-12,15H2

InChI Key

FOHZEYYBQOGBDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=C2)C#N)CC3=CC=CC=C3

Origin of Product

United States

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